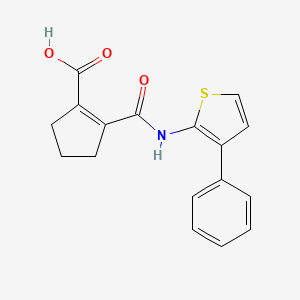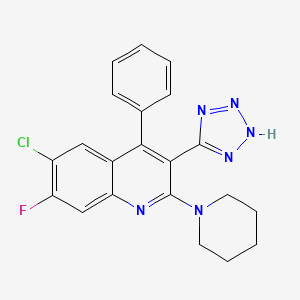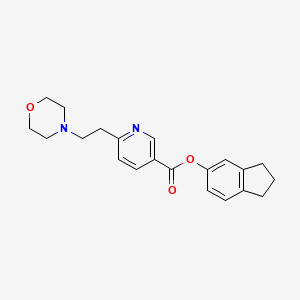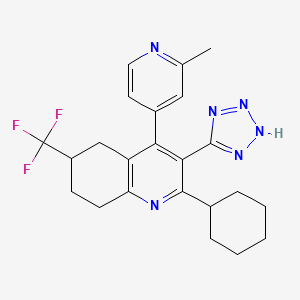
2-(3-Phenyl-thiophen-2-ylcarbamoyl)-cyclopent-1-enecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID27109571-Compound-38 is a small molecular drug with a molecular weight of 313.4. It is known for its interaction with fatty acid-binding proteins, particularly FABP4 . This compound has been studied for its potential therapeutic applications, especially in the context of obesity and related metabolic disorders .
Preparation Methods
The synthesis of PMID27109571-Compound-38 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the reaction of a thiophene derivative with an appropriate amine to form the core structure.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.
Chemical Reactions Analysis
PMID27109571-Compound-38 undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can also undergo reduction reactions, typically using reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur, particularly at the thiophene ring, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used but generally include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: It is used as a model compound for studying the interactions of small molecules with fatty acid-binding proteins.
Biology: The compound is used to investigate the role of FABP4 in cellular metabolism and signaling pathways.
Mechanism of Action
The mechanism of action of PMID27109571-Compound-38 involves its interaction with fatty acid-binding proteins, particularly FABP4. By binding to FABP4, the compound modulates the protein’s activity, affecting various metabolic pathways. This interaction can influence the uptake, transport, and metabolism of fatty acids within cells, thereby impacting cellular energy balance and metabolic regulation .
Comparison with Similar Compounds
PMID27109571-Compound-38 can be compared with other compounds that interact with fatty acid-binding proteins. Some similar compounds include:
PMID27109571-Compound-34: Another small molecular drug that interacts with FABP4 but has different substituents on the core structure.
PMID27109571-Compound-27: A compound with a similar core structure but different functional groups, leading to variations in its binding affinity and biological activity.
The uniqueness of PMID27109571-Compound-38 lies in its specific substituents and their impact on the compound’s binding affinity and selectivity for FABP4, making it a valuable tool for studying the role of this protein in metabolic processes .
Properties
Molecular Formula |
C17H15NO3S |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-[(3-phenylthiophen-2-yl)carbamoyl]cyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C17H15NO3S/c19-15(13-7-4-8-14(13)17(20)21)18-16-12(9-10-22-16)11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2,(H,18,19)(H,20,21) |
InChI Key |
WTIMMZFOZTXDOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C1)C(=O)O)C(=O)NC2=C(C=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[(3R)-1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]-N-(1-methylpiperidin-4-yl)benzenesulfonamide](/img/structure/B10834828.png)
![(3R)-1,3-dimethyl-4-(oxan-4-yl)-6-[3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonylanilino]-3H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B10834833.png)
![1-[(5-Chloro-2-phenylphenyl)carbamoylamino]cyclopentane-1-carboxylic acid](/img/structure/B10834834.png)

![1-[(5-Chloro-4-fluoro-2-phenylphenyl)carbamoylamino]cyclopentane-1-carboxylic acid](/img/structure/B10834841.png)

![5-(6-Chloro-4-phenyl-2-piperidin-1-yl-quinolin-3-yl)-3H-[1,3,4]oxadiazole-2-thione](/img/structure/B10834845.png)
![[1-[4-(2-methylpyridin-4-yl)-3-(2H-tetrazol-5-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]cyclopentyl]methanol](/img/structure/B10834850.png)
![2-[[5-Cyclopropyl-4-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)thiophen-2-yl]carbamoyl]cyclopentene-1-carboxylic acid](/img/structure/B10834856.png)


![2-[5-cyclopropyl-4-(cyclopropylmethoxy)pyridin-2-yl]-4,4-diethyl-5H-1,3-oxazole](/img/structure/B10834873.png)
![(E)-4-[6-(2-pyrrolidin-1-ylethyl)pyridin-3-yl]but-3-enoic acid](/img/structure/B10834884.png)
![1-(3,4-dihydroxyphenyl)-2-[3-(3,4-dihydroxyphenyl)-6-methoxy-1H-indol-1-yl]ethanone](/img/structure/B10834891.png)
